3-Phenyltropine acetate hydrochloride

Description

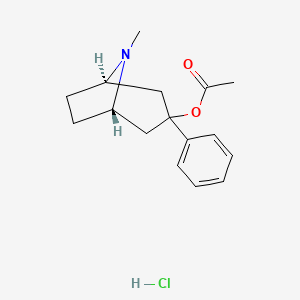

3-Phenyltropine acetate hydrochloride (CAS: 6701-70-8) is a tropane alkaloid derivative with a bicyclic 8-azabicyclo[3.2.1]octane core structure. The compound features a phenyl group at the 3-position of the tropine skeleton, an acetate ester functional group, and a hydrochloride salt. Synonyms include 8-Methyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-yl acetate–hydrogen chloride and 3-Phenyl-1α-H,5α-H-tropan-3α-ol acetate hydrochloride .

Tropane alkaloids are historically significant for their pharmacological activity, particularly in modulating cholinergic and central nervous system (CNS) pathways. The hydrochloride salt enhances solubility, a critical factor in pharmaceutical formulations.

Properties

CAS No. |

102433-04-5 |

|---|---|

Molecular Formula |

C16H22ClNO2 |

Molecular Weight |

295.80438 |

IUPAC Name |

[(1R,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-yl] acetate;hydrochloride |

InChI |

InChI=1S/C16H21NO2.ClH/c1-12(18)19-16(13-6-4-3-5-7-13)10-14-8-9-15(11-16)17(14)2;/h3-7,14-15H,8-11H2,1-2H3;1H/t14-,15+,16?; |

SMILES |

CC(=O)OC1(CC2CCC(C1)N2C)C3=CC=CC=C3.Cl |

Synonyms |

8-Azabicyclo[3.2.1]octan-3-ol, 8-Methyl-3-phenyl-, acetate (ester), hydrochloride, endo- |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally or functionally related compounds, emphasizing physicochemical properties, pharmacological relevance, and analytical methodologies.

Table 1: Comparative Analysis of 3-Phenyltropine Acetate Hydrochloride and Analogous Compounds

Key Findings:

Phenylephrine hydrochloride lacks the tropane core but shares the hydrochloride salt and phenyl group, emphasizing the role of ionic solubility in drug delivery .

Solubility and Formulation :

- Phenylephrine hydrochloride’s dissolution profile requires ≥75% release in pH-adjusted media, a benchmark that may extend to this compound in pharmaceutical contexts .

- Methylphenidate’s use of sulfonate-containing buffers highlights industry standards for polar compound analysis, a methodology applicable to tropane derivatives .

Safety Considerations :

- Phenethyl acetate (a structurally distinct ester) demonstrates ocular toxicity (H318), underscoring the need for rigorous safety evaluations of acetate-containing pharmaceuticals .

- Tropane alkaloids like atropine are associated with anticholinergic toxicity (e.g., tachycardia, dry mouth), suggesting similar risks for this compound without proper dosing controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.